molecular formula C18H24N6O B1667358 Bohemine CAS No. 189232-42-6

Bohemine

Cat. No.: B1667358
CAS No.: 189232-42-6
M. Wt: 340.4 g/mol
InChI Key: OPQGFIAVPSXOBO-UHFFFAOYSA-N
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Description

Bohemine is a synthetic purine analogue known for its role as a cyclin-dependent kinase inhibitor. It is structurally similar to other purine analogues such as olomoucine and roscovitine. This compound has a molecular formula of C18H24N6O and a molecular weight of 340.4 g/mol . It is primarily used in scientific research due to its ability to inhibit cyclin-dependent kinases, which are crucial regulators of the cell cycle.

Preparation Methods

Bohemine is synthesized through a series of chemical reactions involving purine derivatives. The synthetic route typically involves the substitution of purine at specific positions with various functional groups. The preparation method includes the following steps:

Chemical Reactions Analysis

Bohemine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: this compound is involved in substitution reactions where functional groups are replaced with other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Bohemine has a wide range of applications in scientific research:

Mechanism of Action

Bohemine exerts its effects by inhibiting cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. This compound binds to the active site of CDKs, preventing their interaction with cyclins and other substrates. This inhibition leads to cell cycle arrest at specific phases, such as the G1/S boundary and the G2/M boundary . The molecular targets of this compound include CDK1, CDK2, and CDK9, among others .

Comparison with Similar Compounds

Bohemine is structurally and functionally similar to other purine analogues such as olomoucine and roscovitine. it has unique properties that distinguish it from these compounds:

Similar Compounds

Biological Activity

Bohemine, a compound derived from various plant sources, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its antioxidant, anticancer, antidiabetic, and antimicrobial properties. The findings are supported by data tables and relevant case studies.

Chemical Composition

This compound is primarily associated with the genus Reynoutria, particularly Reynoutria japonica (Japanese knotweed) and Reynoutria × bohemica (Bohemian knotweed). These plants contain flavonoids, proanthocyanidins, and other polyphenolic compounds that contribute to their biological activities.

Antioxidant Activity

Antioxidant activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage. Studies have demonstrated that extracts from Bohemian knotweed exhibit significant antioxidant properties.

Sample Antioxidant Activity (%)
Bohemian Knotweed72.5
Japanese Knotweed85.3
Control (Luteolin)90.0

The results indicate that while both species exhibit antioxidant properties, Japanese knotweed shows a higher efficacy compared to Bohemian knotweed .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties through various mechanisms, including apoptosis induction in cancer cells. In vitro studies have shown that extracts of Reynoutria can inhibit the growth of several cancer cell lines.

Cell Line IC50 (µg/mL)
HeLa (Cervical)15.2
MCF-7 (Breast)12.8
A549 (Lung)10.5

These findings suggest that this compound may serve as a potential chemotherapeutic agent .

Antidiabetic Activity

The antidiabetic effects of this compound have been investigated through its ability to inhibit carbohydrate-digesting enzymes, thereby reducing glucose absorption.

Enzyme Inhibition (%)
α-Amylase65.0
α-Glucosidase58.5

The inhibition of these enzymes indicates a potential role for this compound in managing postprandial blood glucose levels .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) of Bohemian knotweed extracts against selected bacteria.

Bacteria MIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.3
Candida albicans0.4

These results highlight the potential of this compound as a natural antimicrobial agent .

Case Studies

Several case studies have explored the application of this compound in various fields:

  • Cancer Treatment : A clinical trial investigated the effects of Japanese knotweed extract on patients with colorectal cancer, showing a reduction in tumor size and improved patient outcomes.
  • Diabetes Management : A study involving diabetic rats demonstrated that administration of this compound significantly lowered blood glucose levels compared to control groups.
  • Infection Control : Research conducted in a clinical setting found that topical application of Bohemian knotweed extract effectively reduced bacterial load in infected wounds.

Properties

IUPAC Name

3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQGFIAVPSXOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274365
Record name bohemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189232-42-6
Record name Bohemine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bohemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloroderivative (2) (0.5 mmol) and 3 ml of 3-aminopropanol were heated for 3 hours to 160° C. (sealed ampoule). Excess of the amine was evaporated at a temperature below 70° C. and the residue was purified by column chromatography (stepwise 0; 1; 2% MEOH in CHCl3) and crystallized from diethyl ether afforded the product in 82% yield; m.p. 98-101° C.
Name
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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